2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structure, which includes a hydroxyphenyl group attached to a dimethylacetamide moiety through an amino linkage. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 3-hydroxybenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the dimethylacetamide moiety enhances its solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide hydrochloride: Similar structure but lacks the hydroxyphenyl group.
N,N-dimethylglycinamide hydrochloride: Another related compound with different functional groups.
Uniqueness
2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(15)8-12-7-9-4-3-5-10(14)6-9/h3-6,12,14H,7-8H2,1-2H3 |
InChI Key |
QRQWCAZAGPEJLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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